molecular formula C6H11ClN2O2 B6216618 6-hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride CAS No. 2742654-04-0

6-hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride

Cat. No.: B6216618
CAS No.: 2742654-04-0
M. Wt: 178.62 g/mol
InChI Key: RETVXUZOKRZFJM-UHFFFAOYSA-N
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Description

6-hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride is a chemical compound with a unique structure that includes a hydroxyl group, an oxazepane ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride typically involves the formation of the oxazepane ring followed by the introduction of the hydroxyl and carbonitrile groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonitrile group may produce an amine.

Scientific Research Applications

6-hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving oxazepane derivatives.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonitrile groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 6-hydroxy-1,4-oxazepane-6-carbonitrile
  • 1,4-oxazepane-6-carbonitrile hydrochloride
  • 6-hydroxy-1,4-oxazepane

Uniqueness

6-hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride is unique due to the presence of both hydroxyl and carbonitrile groups, which confer distinct chemical and biological properties

Properties

CAS No.

2742654-04-0

Molecular Formula

C6H11ClN2O2

Molecular Weight

178.62 g/mol

IUPAC Name

6-hydroxy-1,4-oxazepane-6-carbonitrile;hydrochloride

InChI

InChI=1S/C6H10N2O2.ClH/c7-3-6(9)4-8-1-2-10-5-6;/h8-9H,1-2,4-5H2;1H

InChI Key

RETVXUZOKRZFJM-UHFFFAOYSA-N

Canonical SMILES

C1COCC(CN1)(C#N)O.Cl

Purity

95

Origin of Product

United States

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